3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17-7-3-4-8-18(17)16-32-24-27-26-23(29(24)19-11-13-20(31-2)14-12-19)15-28-21-9-5-6-10-22(21)33-25(28)30/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVAFMPDMDFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule notable for its diverse biological activities. This compound integrates a triazole ring and a benzothiazole moiety, which are known to contribute significantly to its pharmacological profile. The compound's molecular formula is with a molecular weight of approximately 474.6 g/mol.
Chemical Structure and Properties
The structure of the compound can be broken down into several key functional groups:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Benzothiazole Moiety : Associated with antimicrobial and anticancer activities.
- Methoxy and Thioether Groups : These substituents can enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant biological activities including:
- Antimicrobial Activity : Effective against various gram-positive and gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.
- Antitumor Activity : Potential to inhibit cancer cell proliferation.
Antimicrobial Studies
A study conducted on structurally related compounds showed that derivatives of triazoles possess strong antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 5-(phenyl)-4H-1,2,4-triazol-3-thiol | 16 | E. coli |
| 4-(5-(benzylthio)-triazol) | 64 | Pseudomonas aeruginosa |
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results suggest a high binding affinity with DNA gyrase, an essential enzyme for bacterial DNA replication.
Scientific Research Applications
Synthesis Overview
The synthesis process often includes:
- Formation of the triazole ring : Utilizing hydrazine derivatives and carbon disulfide.
- Condensation reactions : Involving aldehydes to form Schiff bases.
- Cyclization : To produce the final compound through treatment with thioglycolic acid or other reagents.
Antimicrobial Activity
Research indicates that compounds structurally related to 3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibit notable antimicrobial properties. For instance:
- Compounds containing triazole rings have shown effectiveness against various bacterial strains and fungi .
- Studies have demonstrated that similar derivatives possess significant antifungal activity, which is crucial in addressing drug resistance in pathogens .
Antitumor Activity
The compound's structural components suggest potential antitumor properties:
- Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms .
- Interaction studies using molecular docking have indicated that this compound may effectively bind to specific targets involved in tumor growth.
Agricultural Applications
The unique properties of triazole compounds extend to agricultural applications:
- They are utilized as fungicides due to their effectiveness against plant pathogens.
- Research has shown that derivatives similar to this compound can enhance crop resistance to fungal infections while being less toxic to non-target organisms .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various triazole derivatives, This compound was tested against common bacterial strains using agar-well diffusion methods. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Antitumor Mechanisms
A molecular modeling study explored the binding interactions of this compound with key proteins involved in cancer signaling pathways. The findings revealed strong binding affinities, indicating that the compound could serve as a template for designing novel anticancer drugs targeting specific pathways associated with tumor growth and metastasis .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxyphenyl group is conserved in many analogues (e.g., 6r, 6s, 6l), suggesting its role in π-π stacking or hydrogen bonding with biological targets . Benzo[d]thiazol-2(3H)-one introduces a planar, conjugated system that may enhance interactions with enzymes like 5-lipoxygenase or fungal cytochrome P450 .
Synthetic Routes :
- The target compound likely employs a thiol-alkylation strategy similar to (cesium carbonate in DMF) or (PEG-400 with Bleaching Earth Clay catalyst). Yields for analogues range from 76–93%, depending on substituent steric demand .
Biological Activity :
- Compounds with chlorophenyl (6r) or trifluoromethyl (6l) groups exhibit potent antifungal/antibiotic activities, while benzonitrile (6s) derivatives may target oxidative stress pathways .
- The target compound’s 2-methylbenzylthio group could reduce metabolic degradation compared to smaller thioethers, as seen in ’s methylthio analogues .
Research Findings and Trends
- Antifungal Activity: Triazole-thioether hybrids inhibit fungal lanosterol 14α-demethylase, with IC₅₀ values correlating with substituent hydrophobicity (e.g., 2-methylbenzyl > methylthio) .
- Structural Rigidity: The benzo[d]thiazol-2(3H)-one moiety in the target compound may restrict conformational flexibility, improving binding selectivity compared to flexible quinazolinone derivatives () .
- SAR Trends : Electron-donating groups (e.g., methoxy) enhance antifungal activity, while electron-withdrawing groups (e.g., nitro, chloro) improve antibiotic potency .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves selecting catalysts, solvents, and temperature control. For example, using PEG-400 as a reaction medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C improves reaction efficiency, as demonstrated in heterocyclic triazole-thiol syntheses . Monitoring via TLC ensures reaction completion, followed by ice-water quenching and recrystallization in aqueous acetic acid to isolate pure products. Adjusting molar ratios of intermediates (e.g., chlorobenzoyl chloride derivatives) can further enhance yields.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H stretches from triazole rings at ~3200 cm⁻¹) .
- ¹H NMR : Confirms substituent positions via chemical shifts (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, benzothiazole methylene protons at δ 4.5–5.0 ppm) .
- Elemental Analysis : Validates purity by matching calculated and observed C/H/N/S percentages .
Q. What solvent systems are optimal for recrystallization to ensure high purity?
- Methodological Answer : Ethanol-water mixtures (1:2 or 1:3 ratios) are effective for recrystallizing triazole-thiol derivatives, as they balance solubility and polarity to remove unreacted starting materials . For benzothiazole-containing analogs, hot methanol or ethyl acetate may be preferred to accommodate aromatic ring hydrophobicity .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodological Answer : Intermediate thiosemicarbazides and Schiff bases are stabilized under anhydrous conditions (e.g., dry ethanol) and inert atmospheres (N₂/Ar). Sodium borohydride reduction steps require strict temperature control (0–5°C) to prevent over-reduction .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s tautomeric equilibrium?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) can model thione-thiol tautomerism. Electron-withdrawing groups (e.g., nitro) stabilize the thione form, while electron-donating groups (e.g., methoxy) favor thiol tautomers. Experimental validation via UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) quantifies tautomeric ratios .
Q. What mechanistic insights explain its antimicrobial activity against resistant strains?
- Methodological Answer :
- In Vitro Assays : MIC/MBC testing against S. aureus and E. coli reveals dose-dependent inhibition. Synergy with β-lactams suggests interference with bacterial cell wall synthesis .
- Molecular Docking : The benzothiazole moiety binds to penicillin-binding proteins (PBPs), while the triazole-thiol group disrupts membrane permeability .
Q. How can substituent modifications enhance antitumor activity while reducing cytotoxicity?
- Methodological Answer :
- SAR Studies : Introducing 2-methylbenzyl thioethers improves lipophilicity and tumor cell uptake, as shown in MTT assays against HeLa and MCF-7 lines .
- Prodrug Design : Conjugating polyethylene glycol (PEG) to the triazole ring reduces hepatotoxicity by enhancing solubility and targeted delivery .
Q. What computational approaches predict binding affinities to biological targets?
- Methodological Answer :
Q. How do solvent polarity and proticity affect reaction pathways in its synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in thioether formation, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Kinetic studies under varying solvent conditions (e.g., dielectric constants) reveal transition-state differences via Arrhenius plots .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
Cross-validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum-containing media vs. serum-free). Meta-analyses of published data identify outliers and establish consensus EC₅₀ ranges .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
